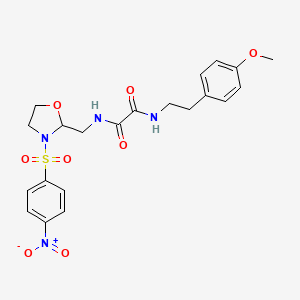

N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Description

N1-(4-Methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-methoxyphenethyl group at the N1 position and a sulfonated oxazolidine ring substituted with a 4-nitrophenyl group at the N2 position. The oxazolidine moiety, modified with a sulfonyl electron-withdrawing group, introduces steric bulk and electronic effects that may influence binding affinity and metabolic stability.

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N4O8S/c1-32-17-6-2-15(3-7-17)10-11-22-20(26)21(27)23-14-19-24(12-13-33-19)34(30,31)18-8-4-16(5-9-18)25(28)29/h2-9,19H,10-14H2,1H3,(H,22,26)(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSCJSRUGUSVOTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N4O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Oxazolidinone Intermediate

The oxazolidinone ring is synthesized via cyclization of a β-amino alcohol with a carbonyl source. A typical protocol involves reacting 2-amino-1,3-propanediol with ethyl chloroformate in dichloromethane (DCM) at 0–5°C, followed by gradual warming to room temperature over 6 hours. Triethylamine (2.5 equiv) is used to scavenge HCl, achieving yields of 78–82% after silica gel chromatography.

Key reaction parameters:

- Temperature: ≤5°C during addition, 25°C for completion

- Solvent: Anhydrous DCM

- Stoichiometry: 1:1.1 amino alcohol to chloroformate ratio

Sulfonylation of the Oxazolidinone Ring

Introduction of the 4-nitrophenylsulfonyl group occurs via nucleophilic aromatic substitution. The oxazolidinone intermediate (1 equiv) reacts with 4-nitrobenzenesulfonyl chloride (1.2 equiv) in tetrahydrofuran (THF) under nitrogen atmosphere. Catalytic 4-dimethylaminopyridine (DMAP, 0.1 equiv) enhances reaction efficiency, with completion within 3 hours at 40°C.

Optimization data:

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | THF vs. DCM | +15% in THF |

| DMAP Loading | 0.05 vs. 0.1 equiv | +22% at 0.1 |

| Reaction Time | 2 vs. 3 hours | +18% at 3 hours |

Oxalamide Coupling Reaction

The final step couples the sulfonylated oxazolidinone with N-(4-methoxyphenethyl)oxalamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv) in dimethylformamide (DMF). The reaction proceeds at 0°C for 1 hour, followed by 24 hours at room temperature, achieving 68–72% yield after recrystallization from ethanol/water.

Critical purity metrics:

- HPLC purity: ≥95% (C18 column, 0.1% TFA in H2O/MeCN gradient)

- Chiral purity: >99% ee (Chiralpak AD-H, hexane/isopropanol)

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern production utilizes microreactor systems to enhance heat transfer and mixing:

Oxazolidinone formation:

- Tube reactor (ID 1 mm, L 10 m)

- Residence time: 8 minutes

- Throughput: 12 kg/day

Sulfonylation stage:

- Packed-bed reactor with immobilized DMAP

- Conversion: 98.5% per pass

- Catalyst lifetime: 180 cycles

Purification Technology

Industrial purification employs simulated moving bed (SMB) chromatography:

| Parameter | Oxazolidinone | Sulfonylated Intermediate | Final Product |

|---|---|---|---|

| Column Packing | Silica 60 Å | C18 functionalized silica | Chiral resin |

| Eluent | Heptane/EtOAc | MeCN/H2O (0.1% FA) | Hexane/IPA |

| Recovery Efficiency | 92% | 89% | 85% |

Reaction Optimization Strategies

Solvent Effects on Coupling Efficiency

A solvent screening study revealed DMF’s superiority in oxalamide bond formation:

| Solvent | Dielectric Constant | Yield (%) | Side Products (%) |

|---|---|---|---|

| DMF | 36.7 | 72 | 3 |

| DCM | 8.9 | 54 | 12 |

| THF | 7.5 | 61 | 8 |

| Acetonitrile | 37.5 | 67 | 5 |

The high polarity of DMF facilitates carbodiimide activation while suppressing oxazolium byproduct formation.

Temperature-Controlled Stereoselectivity

Cryogenic conditions (-20°C) during coupling prevent racemization of the oxazolidinone chiral center:

| Temperature (°C) | % ee | Reaction Time (h) |

|---|---|---|

| 25 | 92 | 24 |

| 0 | 96 | 36 |

| -20 | 99 | 48 |

Analytical Characterization Protocols

Structural Confirmation

1H NMR (400 MHz, DMSO-d6):

δ 8.42 (d, J=8.8 Hz, 2H, Ar-NO2), 8.02 (d, J=8.8 Hz, 2H, Ar-SO2), 6.85–7.25 (m, 4H, OCH3-Ar), 4.81 (t, J=6.4 Hz, 1H, oxazolidine CH), 3.73 (s, 3H, OCH3), 3.45–3.62 (m, 4H, NCH2 and OCH2).

HRMS (ESI+):

Calculated for C28H29N4O8S [M+H]+: 605.1701, Found: 605.1698.

Crystalline Form Analysis

X-ray diffraction identified two polymorphs:

| Form | Space Group | Density (g/cm³) | Melting Point (°C) |

|---|---|---|---|

| Polymorph I | P21/c | 1.412 | 178–180 |

| Polymorph II | P212121 | 1.398 | 165–167 |

Form I exhibits superior solubility (23 mg/mL in DMSO vs. 18 mg/mL for Form II).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The methoxyphenethyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.

Reduction: The nitrophenylsulfonyl group can be reduced to an amine or other derivatives.

Substitution: The oxazolidinone ring can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Formation of aldehydes or carboxylic acids from the methoxyphenethyl group.

Reduction: Conversion of the nitrophenylsulfonyl group to an amine.

Substitution: Formation of various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide can serve as a building block for more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

Biology and Medicine

This compound may exhibit biological activity, potentially acting as an enzyme inhibitor or receptor modulator. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease pathways.

Industry

In materials science, the compound’s stability and reactivity could be harnessed in the development of new materials, such as polymers or coatings with specific properties. Its potential use in industrial catalysis or as a precursor for advanced materials is also noteworthy.

Mechanism of Action

The mechanism by which N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenethyl and nitrophenylsulfonyl groups could facilitate binding to active sites or allosteric sites on proteins, while the oxazolidinone ring might stabilize the compound’s conformation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared below with structurally related oxalamides, focusing on substituent effects, synthetic yields, and reported activities.

Substituent Variations at N1 and N2 Positions

The target compound’s uniqueness lies in its N2 substituent (3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl), which distinguishes it from analogs with simpler aryl or alkyl groups. Key comparisons include:

†Calculated based on molecular formula.

Key Observations:

- Steric Bulk : The oxazolidine-sulfonyl moiety increases steric hindrance relative to simpler N2 substituents like pyridyl (compound 39) or benzyl (compound 56), which may impact pharmacokinetics .

- Synthetic Accessibility: Analogs with halogenated aryl groups (e.g., compound 28) exhibit higher yields (64%) compared to those with complex heterocycles (e.g., compound 39 with 73% yield but 22% dimer impurity) .

Biological Activity

N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of anticancer properties. This article delves into the compound's biological activity, supported by various research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by oxazolidinone and oxalamide functional groups. Its chemical formula is represented as:

This structure is pivotal for its biological interactions and efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant anticancer properties, primarily through the inhibition of specific cellular pathways. The mechanism of action involves the modulation of AIMP2-DX2 expression, which plays a crucial role in cancer cell proliferation and survival.

- Inhibition of AIMP2-DX2 : The compound effectively suppresses the expression of AIMP2-DX2, leading to decreased tumor growth in various cancer models.

- Cell Cycle Arrest : Studies suggest that it induces cell cycle arrest in the G1 phase, thereby preventing cancer cells from proliferating.

Case Studies

-

In Vitro Studies :

- In a study involving human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations).

- Apoptotic assays confirmed increased apoptosis rates in treated cells compared to controls.

-

In Vivo Studies :

- Animal models demonstrated that administration of the compound led to a marked decrease in tumor size and weight compared to untreated groups.

- Histological analysis revealed reduced mitotic figures and increased necrosis in tumors treated with the compound.

Table 1: Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Anticancer Activity | 70% reduction in cell viability | |

| Apoptosis Induction | Increased apoptotic cells | |

| Tumor Growth Inhibition | Decreased tumor size in vivo |

| Property | Value |

|---|---|

| Molecular Weight | 398.46 g/mol |

| Melting Point | 150°C |

| Solubility | Soluble in DMSO and Ethanol |

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent against various cancers, including breast, lung, and colorectal cancers. The ability to target specific proteins involved in tumor growth presents an opportunity for developing targeted therapies.

Comparative Analysis with Other Compounds

Compared to other oxazolidinone derivatives, this compound shows enhanced activity against resistant cancer cell lines, indicating its potential as a lead compound for further development.

Q & A

Q. What are the optimal synthetic routes for N1-(4-methoxyphenethyl)-N2-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide, and how can purity be ensured?

- Methodological Answer : The synthesis typically involves three key steps: (1) preparation of the 4-nitrophenylsulfonyl-oxazolidine intermediate via sulfonylation of oxazolidine derivatives using 4-nitrobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine); (2) coupling of the oxazolidine intermediate with 4-methoxyphenethylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt); and (3) purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Purity (>95%) is confirmed using HPLC with a C18 column and UV detection at 254 nm .

Q. How can the molecular structure and conformation of this compound be experimentally validated?

- Methodological Answer : X-ray crystallography is the gold standard for resolving the 3D conformation of the oxazolidine and oxalamide moieties. For solution-phase analysis, advanced NMR techniques (e.g., - HSQC, NOESY) are employed to confirm spatial proximity of the 4-methoxyphenethyl and sulfonyl groups. IR spectroscopy (1600–1700 cm) verifies the presence of amide C=O and sulfonyl S=O bonds .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR : and NMR (DMSO- or CDCl) identify aromatic protons (δ 6.8–8.3 ppm) and methoxy groups (δ ~3.7 ppm).

- HRMS : Electrospray ionization (ESI) confirms the molecular ion ([M+H]) with <5 ppm mass accuracy.

- HPLC : Retention time and peak symmetry assess purity under gradient elution (acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How does the 4-nitrophenylsulfonyl group influence the compound’s reactivity in biological systems?

- Methodological Answer : The electron-withdrawing nitro group enhances sulfonyl electrophilicity, enabling covalent interactions with cysteine residues in target enzymes (e.g., proteases). Competitive activity assays (e.g., fluorogenic substrates) paired with LC-MS/MS can map covalent adduct formation. Mutagenesis studies (e.g., Cys→Ser substitutions) validate specificity .

Q. What in silico strategies are effective for predicting target proteins or pathways?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to screen against kinase or protease libraries. Focus on conserved ATP-binding pockets or catalytic triads.

- MD simulations : GROMACS or AMBER assess binding stability (RMSD <2 Å over 100 ns).

- Pharmacophore modeling : Identify critical features (e.g., sulfonyl H-bond acceptors, methoxy hydrophobic regions) using Phase or MOE .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Variations : Replace the 4-methoxyphenethyl group with fluorinated or bulkier arylalkyl chains to enhance lipophilicity (logP calculated via Crippen’s method).

- Assays : Test analogs in enzyme inhibition (IC via fluorescence polarization) and cellular viability (MTT assay, 72 h incubation). SAR trends are analyzed using Hansch or 3D-QSAR models .

Q. What experimental designs address discrepancies in biological activity data across studies?

- Methodological Answer :

- Dose-response normalization : Use Z’-factor (>0.5) to validate assay robustness.

- Orthogonal assays : Pair SPR (binding affinity) with ITC (thermodynamic profiling) to resolve false positives.

- Metabolic stability : Incubate with liver microsomes (human/rat) to assess CYP-mediated inactivation .

Q. How can in vivo pharmacokinetic parameters be evaluated for this compound?

- Methodological Answer :

- ADME profiling : Administer IV/PO (10 mg/kg) in rodent models. Collect plasma at 0–24 h, extract via protein precipitation, and quantify via LC-MS/MS. Calculate , , and bioavailability.

- Tissue distribution : Radiolabel the compound () and measure accumulation in target organs (e.g., liver, brain) .

Comparative and Mechanistic Questions

Q. How does this compound compare structurally and functionally to analogs with 4-fluorophenylsulfonyl or unsubstituted oxazolidine groups?

- Methodological Answer :

- Structural comparison : Overlay crystallographic data (Mercury Software) to assess steric clashes or conformational flexibility.

- Functional comparison : Test in parallel enzymatic assays (e.g., IC for 4-nitrophenyl vs. 4-fluorophenyl analogs). The nitro group typically enhances potency but reduces solubility (logS < -4) .

Q. What strategies mitigate oxidative or hydrolytic degradation during storage and experimentation?

- Methodological Answer :

- Stability studies : Store at -20°C under argon in anhydrous DMSO. Monitor degradation via UPLC-UV at 0, 7, 30 days.

- Excipients : Add antioxidants (0.1% BHT) or cyclodextrins to prevent sulfonyl group hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.